molecular formula C10H8ClN3O B123825 Dechloro Anagrelide CAS No. 61834-95-5

Dechloro Anagrelide

Cat. No. B123825
CAS RN: 61834-95-5
M. Wt: 221.64 g/mol
InChI Key: RFUZAPDLTCFPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dechloro Anagrelide is a derivative of Anagrelide . Anagrelide is used to decrease the risk of blood clots in patients who have thrombocythemia (too many platelets in the blood). It works to decrease the production of platelets in the body .


Synthesis Analysis

Methods for making Anagrelide base from 2,3-dichlorobenzaldehyde have been provided . An intermediate compound, ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine, is also involved in the synthesis .


Molecular Structure Analysis

The molecular structure of Dechloro Anagrelide is represented by the formula C10H8ClN3O . It forms complexes with phosphodiesterase 3A (PDE3A) and Schlafen 12 protein (SLFN12) by binding to the PDE3A enzymatic pocket .


Chemical Reactions Analysis

Anagrelide is a potent inhibitor of blood platelet aggregation (BPA) in platelet-rich plasma (PRP) from rats, dogs, rhesus monkeys, and humans that protects against activation induced by a broad range of physiologically relevant stimuli, including adenosine diphosphate (ADP), collagen, arachidonic acid, and thrombin .


Physical And Chemical Properties Analysis

The molecular formula of Dechloro Anagrelide is C10H8ClN3O, and its molar mass is 256.09 g·mol −1 .

Scientific Research Applications

Application in Myeloproliferative Disorders

Dechloro Anagrelide has been studied for its efficacy in the treatment of thrombocythemia in myeloproliferative diseases. A study by Birgegard et al. (2004) highlights its use in achieving complete or partial response in patients with essential thrombocythemia and polycythemia vera, indicating its potential in managing platelet count in these disorders (Birgegard et al., 2004).

Effect on Megakaryocyte Development

Research has delved into understanding how Dechloro Anagrelide influences megakaryocyte development. For instance, an investigation by Thiele et al. (2003) revealed that Anagrelide impacts the endoreduplicative activity of megakaryocytes, affecting their maturation and potentially leading to a predominance of precursor cells (Thiele et al., 2003).

Mechanism of Action in Thrombocytopenia

Mazur et al. (1992) analyzed Dechloro Anagrelide’s mechanism in inducing thrombocytopenia. They found that therapeutic concentrations primarily affect the postmitotic phase of megakaryocyte development, reducing platelet production by altering megakaryocyte size and ploidy (Mazur et al., 1992).

Platelet-Lowering Properties

Spencer and Brogden (1994) reviewed Dechloro Anagrelide's pharmacodynamic properties, emphasizing its ability to sustain reductions in platelet counts in conditions associated with thrombocythemia. This property is distinct from most other agents used for thrombocythemia, indicating its specificity towards megakaryocytes (Spencer & Brogden, 1994).

Impact on Megakaryocyte Progenitor Cell Lines

Takaishi et al. (2018) explored Anagrelide’s effects on immortalized megakaryocyte progenitor cell lines from human induced pluripotent stem cells. They observed that Anagrelide inhibited the proliferation and generation of mature platelets in these cell lines, offering insights into its molecular mechanism in inhibiting platelet production (Takaishi et al., 2018).

properties

IUPAC Name

6-chloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-7-2-1-3-8-6(7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUZAPDLTCFPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Cl)N=C3N1CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dechloro Anagrelide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dechloro Anagrelide
Reactant of Route 2
Dechloro Anagrelide
Reactant of Route 3
Dechloro Anagrelide
Reactant of Route 4
Dechloro Anagrelide
Reactant of Route 5
Dechloro Anagrelide
Reactant of Route 6
Dechloro Anagrelide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.